Weak MAO Inhibition: Quantitative Comparison with Tranylcypromine
In the tryptamine potentiation assay, 3‑phenylcyclobutanone oxime—via reduction to 3‑phenylcyclobutylamine—exhibited markedly weaker monoamine oxidase (MAO) inhibitory activity compared to the structurally related 2‑phenylcyclopropylamine (tranylcypromine), a clinically used MAO inhibitor [1]. This quantitative difference defines the compound's utility as a low‑activity control or scaffold for further optimization rather than a direct MAO‑targeting candidate.
| Evidence Dimension | Monoamine oxidase inhibition (relative potency) |
|---|---|
| Target Compound Data | Qualitatively described as 'relatively weak inhibitor' (exact IC50 not reported; amine derivative tested at unspecified concentration) |
| Comparator Or Baseline | Tranylcypromine (2-phenylcyclopropylamine): potent and selective MAO inhibitor with in vivo activity at low doses |
| Quantified Difference | Qualitative difference: tranylcypromine is potent; 3-phenylcyclobutylamine is weak (exact ratio not quantified) |
| Conditions | Tryptamine potentiation assay in vivo (Smith, Kline and French Laboratories; 1960) |
Why This Matters
Researchers screening for MAO‑modulating agents can exclude this compound as a direct active, avoiding false‑positive lead identification and redirecting resources toward more potent oxime derivatives.
- [1] Burger, A.; Bennett, R. 3-Phenylcyclobutylamine. J. Med. Pharm. Chem. 1960, 2, 687–691. View Source
